1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one
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Overview
Description
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is a compound belonging to the benzothiazole family.
Preparation Methods
The synthesis of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antidepressant, with studies indicating its activity through serotonergic 5-HT1A and 5-HT2A/C receptors . Additionally, it has applications in the development of new drugs for various diseases, including neurological disorders .
Mechanism of Action
The mechanism of action of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with serotonergic receptors. It mediates its antidepressant-like effects through the activation of 5-HT1A and 5-HT2A/C receptors . This interaction leads to changes in neurotransmitter levels and signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one include other benzothiazole derivatives and piperazine-containing molecules. For example, 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been studied for their antibacterial activity . The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties, particularly its interaction with serotonergic receptors .
Properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-16-7-8-17-18(14-16)26-20(21-17)23-11-9-22(10-12-23)19(24)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDCOKLJRVVTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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